molecular formula C7H7FN2O2 B573144 2-Fluoro-3-methyl-6-nitroaniline CAS No. 1261676-68-9

2-Fluoro-3-methyl-6-nitroaniline

Cat. No.: B573144
CAS No.: 1261676-68-9
M. Wt: 170.143
InChI Key: ZSDGOICOFHCJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-6-nitroaniline typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 2-fluoro-3-methylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 2-Fluoro-3-methyl-6-aminoaniline.

    Substitution: 2-Methoxy-3-methyl-6-nitroaniline.

    Oxidation: 2-Fluoro-3-carboxy-6-nitroaniline.

Scientific Research Applications

2-Fluoro-3-methyl-6-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-nitroaniline: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-6-nitroaniline: Similar structure but lacks the fluorine atom at the 2-position.

    2-Fluoro-3-methylaniline: Similar structure but lacks the nitro group at the 6-position.

Uniqueness

2-Fluoro-3-methyl-6-nitroaniline is unique due to the combination of the fluorine, methyl, and nitro substituents on the aniline ring. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications where these properties are advantageous .

Properties

IUPAC Name

2-fluoro-3-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDGOICOFHCJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743121
Record name 2-Fluoro-3-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261676-68-9
Record name 2-Fluoro-3-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.